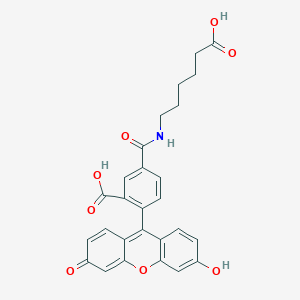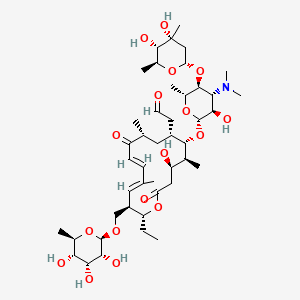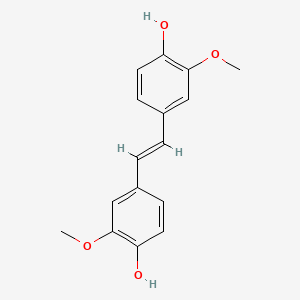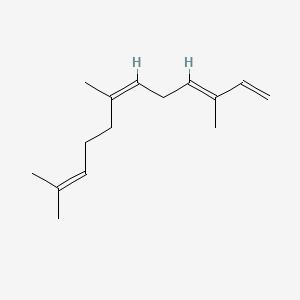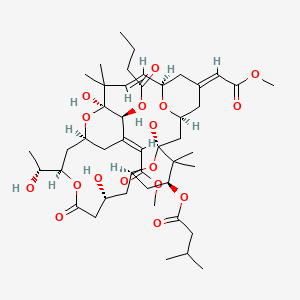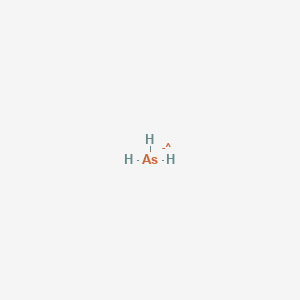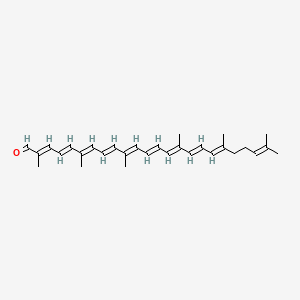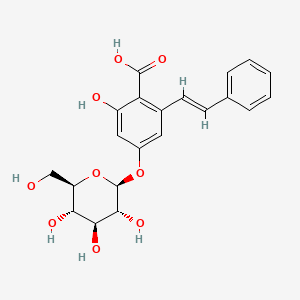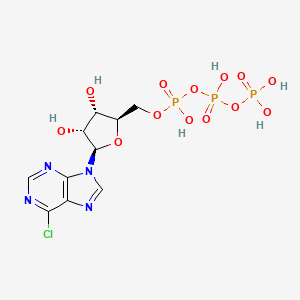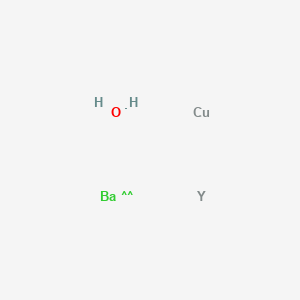
Oxyde de baryum, cuivre et yttrium
Vue d'ensemble
Description
Barium copper yttrium oxide (BCYO) is a type of high-temperature superconductor that has gained significant attention in the field of materials science. It is a complex oxide that belongs to the family of cuprate superconductors. BCYO is a promising material for various applications due to its high critical temperature and unique properties.
Applications De Recherche Scientifique
Films minces supraconducteurs
YBCO est largement utilisé dans la production de films minces supraconducteurs. La méthode de préparation, telle que la déposition métallo-organique à l'acide trifluoroacétique (TFA-MOD), est cruciale pour obtenir les propriétés supraconductrices souhaitées .
Dispositifs électroniques
Dans le domaine de l'électronique, les propriétés supraconductrices de YBCO permettent de développer des dispositifs qui fonctionnent avec une perte d'énergie considérablement réduite. Cela inclut des applications en électronique hyperfréquence où la forte intensité de courant critique du matériau et sa forte orientation selon l'axe c sont avantageuses .
Transmission d'énergie
YBCO est un matériau prometteur pour les câbles de transmission d'énergie. Sa capacité à conduire l'électricité sans résistance à des températures élevées le rend idéal pour les bandes supraconductrices flexibles utilisées dans les câbles, les moteurs et les générateurs, ce qui pourrait révolutionner la façon dont l'énergie électrique est distribuée et utilisée .
Technologie médicale
La nature supraconductrice de YBCO permet de créer des scanners médicaux plus puissants et moins chers, tels que les machines d'IRM. Ces appareils bénéficient de la capacité de YBCO à créer des champs magnétiques puissants nécessaires à l'imagerie haute résolution .
Informatique quantique
En informatique quantique, YBCO peut être utilisé pour créer des dispositifs supraconducteurs d'interférence quantique (SQUIDs). Ces dispositifs sont essentiels pour mesurer des champs magnétiques extrêmement subtils et sont essentiels au fonctionnement des ordinateurs quantiques .
Diagnostic médical non invasif
Les SQUIDs basés sur YBCO sont également utilisés dans le diagnostic médical non invasif, comme la biosusceptométrie SQUID à haute Tc, qui est utilisée pour suivre les tumeurs colorectales marquées in vivo, offrant une méthode non invasive pour les examens préopératoires et intraopératoires .
Exploration géophysique
Les SQUIDs à haute Tc fabriqués à partir de YBCO sont utilisés dans les systèmes de prospection géophysique comme LANDTEM, qui aident à localiser les gisements minéraux. Leur haute sensibilité aux champs magnétiques les rend précieux dans l'exploration des ressources naturelles .
Stockage d'informations
YBCO est étudié pour son potentiel en technologie de stockage d'informations. Il pourrait être utilisé dans le développement de dispositifs de mémoire à accès aléatoire résistive non volatile (RRAM), ce qui augmenterait considérablement la densité et la capacité des solutions de stockage de données .
Safety and Hazards
When handling YBCO, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Superconductor research is currently in a 'golden age’ . There is ongoing research into triggering room-temperature superconductivity with light . The discovery of new superconductors and the possibility of producing room-temperature superconductivity that’s stable enough for practical devices are areas of active research .
Mécanisme D'action
Target of Action
Barium Copper Yttrium Oxide, also known as YBa2Cu3O7, is a family of crystalline chemical compounds that display high-temperature superconductivity . The primary targets of this compound are the electrical currents in a material. It loses all resistance to electric current at extremely low temperatures .
Mode of Action
The interaction of YBa2Cu3O7 with its targets results in superconductivity, a phenomenon where the material offers no resistance whatsoever to the passage of electrical current below a certain critical temperature . This compound becomes superconducting above the boiling point of liquid nitrogen at about 93K .
Biochemical Pathways
The compound’s superconducting properties are derived from its complex crystal structure made from several components, based around copper oxide units .
Pharmacokinetics
It is a black solid with a density of 6.4 g/cm³ and is insoluble in water .
Result of Action
The result of YBa2Cu3O7’s action is the occurrence of high-temperature superconductivity. This means it is possible to pass electrical power through such a material without losing any energy in the process . This property has significant implications for various applications, including power transmission, medical scanners, and computing .
Action Environment
The action, efficacy, and stability of YBa2Cu3O7 are highly dependent on environmental factors, particularly temperature. Its superconducting properties only manifest at extremely low temperatures, specifically below its transition temperature of 93K . Therefore, maintaining an appropriate low-temperature environment is crucial for its function.
Propriétés
InChI |
InChI=1S/Ba.Cu.H2O.Y/h;;1H2; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRYUYDUUMXTQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Cu].[Y].[Ba] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaCuH2OY | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90148081 | |
| Record name | Barium copper yttrium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90148081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107539-20-8 | |
| Record name | Barium copper yttrium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107539208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barium copper yttrium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90148081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of YBa2Cu3O7 is YBa2Cu3O7. Its molecular weight is approximately 666.22 g/mol.
A: YBa2Cu3O7 has a perovskite crystal structure, specifically an oxygen-deficient perovskite. It crystallizes in an orthorhombic structure at room temperature. []
A: The oxygen content significantly affects the structure and superconducting properties of YBa2Cu3O7. Decreasing the oxygen content (increasing δ in YBa2Cu3O7-δ) can lead to a transition from an orthorhombic to a tetragonal structure, accompanied by a loss of superconductivity. [, , ]
A: YBa2Cu3O7 can decompose into other metal oxides like Y2BaCuO5, CuO, and BaCuO2 when subjected to high mechanical pressures (above 100 MPa) and elevated temperatures (700-950 °C). [] This instability should be considered during hot mechanical densification and shaping processes.
A: YBa2Cu3O7 is known to degrade in the presence of water vapor. Studies using transmission electron microscopy (TEM) have shown that water vapor attack leads to the formation of planar defects in the material, contributing to its degradation. []
A: YBa2Cu3O7 exhibits superconductivity at temperatures below 92 K. []
A: The addition of elements like ZrO2, BeO, and Ag can influence the superconducting properties of YBa2Cu3O7. While small amounts of ZrO2 and BeO do not significantly impact superconductivity, Ag additions have been shown to improve the critical current density (Jc) and zero-resistance temperature (Tc) of YBa2Cu3O7 films. [, , , ]
ANone: YBa2Cu3O7 thin films have potential applications in various fields, including:
- High-temperature superconductors: Used in applications such as magnetic levitation, magnetic resonance imaging (MRI), and power transmission. []
- Microwave devices: YBa2Cu3O7 exhibits excellent microwave properties, making it suitable for use in filters, resonators, and other passive microwave devices. []
- Josephson junctions: These are used in superconducting quantum interference devices (SQUIDs) for sensitive magnetic field measurements. [, ]
ANone: Several techniques are used to prepare YBa2Cu3O7 thin films, including:
- Pulsed laser deposition (PLD): This method involves ablating a target of YBa2Cu3O7 with a high-power laser and depositing the ablated material onto a substrate. [, , , ]
- Sputtering: This involves bombarding a target of YBa2Cu3O7 with ions, which sputter off atoms that then deposit onto a substrate. [, ]
- Chemical vapor deposition (CVD): This method uses volatile precursors containing Y, Ba, and Cu to deposit YBa2Cu3O7 films onto a heated substrate. []
- Electrophoretic deposition: This technique utilizes an electric field to deposit charged YBa2Cu3O7 particles from a suspension onto a substrate. []
ANone: Various factors influence the properties of YBa2Cu3O7 thin films, including:
- Substrate material and orientation: The choice of substrate material and its crystallographic orientation can affect the growth direction, microstructure, and superconducting properties of the film. [, , , , ]
- Deposition temperature: The substrate temperature during deposition influences the film's crystallinity, oxygen content, and superconducting transition temperature. [, ]
- Oxygen pressure: The oxygen pressure during and after deposition is critical for obtaining the desired oxygen stoichiometry and superconducting properties in YBa2Cu3O7 films. [, , , , ]
- Post-deposition annealing: Annealing the deposited films in an oxygen atmosphere can improve their crystallinity and superconducting properties. [, ]
A: Oxygen diffusion plays a crucial role in determining the superconducting properties of YBa2Cu3O7. The oxygen content in the Cu-O chains of the crystal structure dictates its orthorhombic structure and, thus, its superconductivity. [, , ]
ANone: Several methods are employed to investigate oxygen diffusion in YBa2Cu3O7:
- Electrical resistance measurements: Changes in electrical resistance as a function of temperature and time during oxygen annealing can provide insights into oxygen diffusion kinetics. []
- Tracer diffusion experiments: Using isotopic tracers like 18O allows for tracking oxygen movement within the material and determining diffusion coefficients. []
- Weight change measurements: Precisely monitoring the weight changes of YBa2Cu3O7 samples during oxygen annealing can help determine oxygen diffusion rates. []
A: Pinning centers are defects or impurities within a superconductor that can trap or "pin" magnetic flux vortices. These vortices can impede current flow, so the presence of pinning centers enhances the critical current density (Jc) of the superconductor. [, ]
ANone: Artificial pinning centers can be incorporated into YBa2Cu3O7 films to improve Jc. These include:
- Nanoparticles: Incorporating nanoparticles of materials like Y2O3 or Fe2O3 within the YBa2Cu3O7 matrix can act as effective pinning centers. [, ]
- Nanorods: Elongated nanorods of materials like BaSnO3 can be introduced during film growth, providing strong pinning sites for vortices. [, ]
- Multilayer structures: Creating multilayer structures with alternating layers of YBa2Cu3O7 and other materials can generate interfaces that act as pinning centers. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


